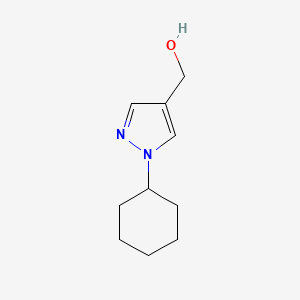

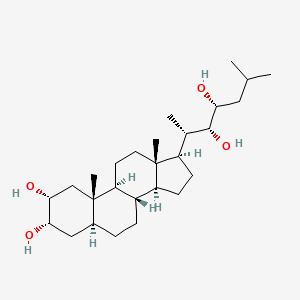

![molecular formula C14H23NO B1488253 (3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine CAS No. 1566284-95-4](/img/structure/B1488253.png)

(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine

Descripción general

Descripción

(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine, also known as DMMP, is an organic compound that has become increasingly popular in the scientific community due to its unique properties. DMMP is a versatile compound that can be used for a variety of purposes in a laboratory setting, ranging from synthesis to biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Exposure to Carcinogenic Heterocyclic Amines

Studies have indicated that humans are continually exposed to carcinogenic heterocyclic amines in food. Research highlights the presence of these compounds in the urine of individuals consuming a normal diet, but they are not formed endogenously. It is suggested that these compounds may not be detected in individuals receiving parenteral alimentation, emphasizing the link between dietary sources and exposure to these amines (Ushiyama et al., 1991).

Macromolecular Adduct Formation and Metabolism

At low doses, heterocyclic amines like MeIQx and PhIP, formed during the cooking of meat and fish, demonstrate genotoxicity in various test systems and carcinogenicity in rodents. Investigations into the dosimetry of protein and DNA adduct formation by these amines in humans and rodents have revealed significant differences in adduct levels and metabolite profiles between species. These differences in metabolic response to heterocyclic amine exposure highlight the need for careful consideration when using rodent models to represent human exposure (Turteltaub et al., 1999).

Biomonitoring of Heterocyclic Aromatic Amine Metabolites

The biomonitoring of heterocyclic aromatic amine metabolites like MeIQx in human urine is an important tool for assessing human exposure to these compounds. A study developed a procedure for analyzing and quantifying the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline in human urine. The variability in the excreted dose among subjects may reflect differences in metabolic enzyme activities, suggesting a personalized aspect of amine metabolism and exposure (Stillwell et al., 1999).

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-6-8-13(16-5)9-7-12/h6-9,11,15H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXXPFDZOXEQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)

![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)

![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)

![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)

![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)